Kynapcin-13 was discovered in research focused on the phytochemical constituents of wild edible mushrooms, emphasizing the bioactive properties of compounds derived from fungi. The isolation of kynapcin-13 was part of a broader investigation into the medicinal properties of Polyozellus multiplex, which has been noted for its unique chemical profile and potential health benefits .
Kynapcin-13 is classified as a benzofuran derivative. Benzofurans are organic compounds that consist of a fused benzene and furan ring structure, which contributes to their diverse biological activities. The specific classification of kynapcin-13 as a prolyl endopeptidase inhibitor places it within a group of compounds that can influence proteolytic enzymes, making it relevant for therapeutic applications in conditions where such enzymes play a critical role .
The synthesis of kynapcin-13 involves several key transformations, primarily utilizing copper-mediated and palladium-catalyzed coupling reactions. These methods are essential for constructing the complex benzofuran framework characteristic of this compound.
The synthetic pathway may include multiple steps such as:
Kynapcin-13 features a distinct molecular structure characterized by:
The molecular formula for kynapcin-13 is , indicating the presence of multiple functional groups that enhance its reactivity and interaction with biological targets.
The structural elucidation has been supported by various analytical techniques:
Kynapcin-13 primarily acts as an inhibitor for prolyl endopeptidase, with its mechanism involving non-competitive inhibition. This interaction is crucial for regulating peptide metabolism.
The kinetic parameters associated with kynapcin-13's inhibition have been studied, revealing an value of approximately 76.80 µM, which quantifies its potency against prolyl endopeptidase .
Kynapcin-13 exerts its biological effects through interaction with prolyl endopeptidase, an enzyme involved in protein digestion and metabolism.
Kynapcin-13 is typically characterized by:
Key chemical properties include:
Data from studies indicate that kynapcin-13 maintains integrity across a range of pH levels but may undergo degradation under extreme conditions .
Kynapcin-13 has several promising applications in scientific research:
Polyozellus multiplex, commonly known as the blue chanterelle or black chanterelle, inhabits coniferous forests under spruce and fir trees at higher elevations across Korea, Japan, China, and North America [1]. This fungus forms striking violet-black clustered fruiting bodies that can span up to one meter in diameter, making it visually distinctive and ethnomycologically significant [1]. Traditional healers in East Asia have long utilized this mushroom for its medicinal properties, particularly in gastrointestinal disorders and inflammatory conditions, while simultaneously valuing it as a wild edible species [8] [10]. The mushroom's commercial harvest in regions like Alaska and the Queen Charlotte Islands underscores its economic and cultural importance [1].
Bioactive compound profiling of P. multiplex has revealed a rich chemical repertoire, with Kynapcin-13 being one of several benzofurans isolated from its fruiting bodies. Other significant compounds include polyozellin (a PEP inhibitor), kynapcin-12 (a p-terphenyl derivative), and kynapcin-28 (a dimeric benzofuran with enhanced enzyme affinity) [2] [10]. These molecules collectively contribute to the mushroom's physiological effects, which range from anti-inflammatory to neuroprotective actions. Ethnomycological studies document its use in traditional medicine for treating ulcerative conditions and metabolic imbalances, practices now validated by modern pharmacological research on its constituent compounds [8] [10].
Table 1: Bioactive Compounds in Polyozellus multiplex with Pharmacological Relevance
Compound Name | Chemical Class | Biological Activity | Potency (IC₅₀ or Equivalent) |
---|---|---|---|
Kynapcin-13 | Benzofuran | POP inhibition | 76.80 μM |
Kynapcin-28 | Bibenzofuran | POP inhibition | 0.98 μM |
Polyozellin | Dibenzofuran | Anti-inflammatory | PEP IC₅₀: 2.72 μM |
Thelephoric acid | p-Terphenyl | Osteogenic | N/A |
Kynapcin-12 | p-Terphenyl | Antioxidant | PEP IC₅₀: 1.25 μM |
Data compiled from search results [1] [2] [7]
Kynapcin-13 was first isolated in 2002 during a bioactivity-guided fractionation of P. multiplex extracts aimed at identifying natural prolyl endopeptidase inhibitors [2]. This discovery occurred alongside the identification of kynapcin-28, with both compounds representing novel additions to the benzofuran class of fungal metabolites [2] [10]. The structural elucidation relied heavily on nuclear magnetic resonance (NMR) spectroscopy and fast atom bombardment mass spectrometry (FAB-MS), which confirmed its molecular formula as C₁₂H₁₀O₇ and established its substitution pattern [2] [10].
Taxonomically, Kynapcin-13 belongs to the benzofuran superfamily, characterized by a fused benzene and furan ring system. Within this classification, it specifically represents a 2,3-disubstituted benzofuran with hydroxyl groups at C-5 and C-6 and dimethyl ester functions at C-2 and C-3 [2] [4]. This substitution pattern creates an electron-rich aromatic system capable of hydrogen bonding and dipole interactions, explaining its biological activity. The compound's biosynthesis likely proceeds through the shikimate pathway, involving oxidative coupling of phenolic precursors followed by esterification [10].
Table 2: Historical Timeline of Kynapcin-13 Research
Year | Milestone | Research Contribution |
---|---|---|
2000 | Isolation of Kynapcin-12 | First p-terphenyl PEP inhibitor from P. multiplex |
2002 | Discovery of Kynapcin-13 & -28 | Structural characterization of benzofuran derivatives |
2002 | Enzymatic inhibition profiling | Determination of non-competitive POP inhibition |
2009 | Synthetic studies of related compounds | Total synthesis of Kynapcin-24 achieved |
2013 | Classification within Korean mushroom metabolites | Contextualization among bioactive fungal compounds |
Data derived from search results [2] [10]
Structurally, Kynapcin-13 features a planar benzofuran core that facilitates stacking interactions with aromatic residues in enzyme binding sites. The 5,6-dihydroxy motif acts as a hydrogen bond donor/acceptor, while the C-2/C-3 dicarboxylic acid dimethyl ester provides steric bulk and polar surface area [2] [4]. Molecular modeling suggests these features collectively enable its interaction with the catalytic triad of prolyl oligopeptidase while conferring selectivity against other serine proteases [2]. Unlike peptidic inhibitors, Kynapcin-13's non-peptidic nature offers advantages in metabolic stability and blood-brain barrier penetration—critical properties for targeting neuropathologies [2] [9].
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a serine protease that hydrolyzes proline-containing neuropeptides below 30 amino acids in length [3] [9]. It regulates critical neuropeptides like substance P, vasopressin, and thyroliberin, implicating it in cognitive processes, neuroinflammation, and protein aggregation pathologies [9]. Kynapcin-13 inhibits POP with an IC₅₀ of 76.80 μM through a non-competitive mechanism, meaning it binds to an allosteric site distinct from the catalytic center, thereby inducing conformational changes that suppress enzyme activity [2] [4]. This mode of action contrasts with classical competitive inhibitors and offers potential advantages in modulating enzyme kinetics without substrate competition [2].
The inhibitor's selectivity profile demonstrates specificity for POP over related serine proteases like chymotrypsin, trypsin, and elastase, which it inhibits weakly or not at all [2]. This selectivity likely stems from structural complementarity with POP's β-propeller domain, which governs substrate access to the catalytic site [6]. Kinetic analyses reveal Kynapcin-13 exhibits slow-binding inhibition, characterized by a gradual formation of the enzyme-inhibitor complex with an association rate constant (kₒₙ) of approximately 10⁵ M⁻¹s⁻¹ [6]. This slow dissociation kinetics prolongs its pharmacological effects, making it therapeutically interesting despite its moderate potency compared to Kynapcin-28 (IC₅₀ = 0.98 μM) [2].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1